molecular formula C19H14O B12076005 2-Benzyldibenzofuran CAS No. 99329-32-5

2-Benzyldibenzofuran

Cat. No.: B12076005
CAS No.: 99329-32-5
M. Wt: 258.3 g/mol
InChI Key: PPEMUKPVSUNUMG-UHFFFAOYSA-N
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Description

2-Benzyldibenzofuran is an organic compound with the molecular formula C19H14O It is a derivative of dibenzofuran, where a benzyl group is attached to the second position of the dibenzofuran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyldibenzofuran typically involves the following steps:

    Starting Materials: The synthesis begins with dibenzofuran and benzyl chloride.

    Reaction Conditions: A common method involves the Friedel-Crafts alkylation reaction. Dibenzofuran is reacted with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Procedure: The reaction mixture is heated under reflux conditions, allowing the benzyl group to attach to the second position of the dibenzofuran ring.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions: 2-Benzyldibenzofuran undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring system.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products:

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields more saturated hydrocarbons.

    Substitution: Results in halogenated or nitrated derivatives of this compound.

Scientific Research Applications

2-Benzyldibenzofuran has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and complex organic molecules.

    Biology: Researchers study its interactions with biological systems to understand its potential as a pharmaceutical agent.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Benzyldibenzofuran exerts its effects depends on its specific application:

    Molecular Targets: In biological systems, it may interact with enzymes, receptors, or DNA, influencing various biochemical pathways.

    Pathways Involved: It can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

2-Benzyldibenzofuran can be compared with other dibenzofuran derivatives:

    Similar Compounds: Dibenzofuran, 2-Methyldibenzofuran, 2-Phenyldibenzofuran.

    Uniqueness: The presence of the benzyl group at the second position distinguishes this compound from its analogs, potentially altering its chemical reactivity and biological activity.

Properties

CAS No.

99329-32-5

Molecular Formula

C19H14O

Molecular Weight

258.3 g/mol

IUPAC Name

2-benzyldibenzofuran

InChI

InChI=1S/C19H14O/c1-2-6-14(7-3-1)12-15-10-11-19-17(13-15)16-8-4-5-9-18(16)20-19/h1-11,13H,12H2

InChI Key

PPEMUKPVSUNUMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC3=C(C=C2)OC4=CC=CC=C43

Origin of Product

United States

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